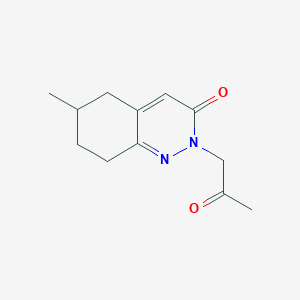![molecular formula C19H19NO2 B2365170 N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide CAS No. 1935798-91-6](/img/structure/B2365170.png)
N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-Methoxyphenyl)-1-phenylethyl]but-2-ynamide, commonly known as MAB-CHMINACA, is a synthetic cannabinoid that belongs to the indazole family. It is a potent agonist of the CB1 receptor, which is the primary target of the psychoactive effects of THC, the main component of marijuana. MAB-CHMINACA has gained popularity in recent years as a research chemical due to its high potency and selectivity for the CB1 receptor.
Applications De Recherche Scientifique
MAB-CHMINACA has been used extensively in scientific research to study the effects of synthetic cannabinoids on the CB1 receptor. It has been shown to be a potent agonist of the CB1 receptor, with a binding affinity that is several times greater than that of THC. MAB-CHMINACA has been used to study the physiological and biochemical effects of CB1 receptor activation, as well as to investigate the potential therapeutic applications of synthetic cannabinoids.
Mécanisme D'action
MAB-CHMINACA acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. When MAB-CHMINACA binds to the CB1 receptor, it activates a signaling cascade that leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine. This activation of the CB1 receptor is responsible for the psychoactive effects of THC and other cannabinoids.
Biochemical and Physiological Effects:
MAB-CHMINACA has been shown to produce a range of biochemical and physiological effects, including increased heart rate, elevated blood pressure, and changes in body temperature. It has also been shown to produce a range of psychoactive effects, including altered perception, mood, and cognition. These effects are similar to those produced by THC and other cannabinoids, but MAB-CHMINACA is significantly more potent and selective in its effects on the CB1 receptor.
Avantages Et Limitations Des Expériences En Laboratoire
The primary advantage of using MAB-CHMINACA in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the effects of CB1 receptor activation on various physiological and biochemical processes. However, one limitation of using MAB-CHMINACA is its potential for abuse and dependence. Therefore, it is important to use caution when handling and administering this compound in laboratory settings.
Orientations Futures
There are several potential future directions for research on MAB-CHMINACA. One area of interest is the development of novel synthetic cannabinoids that are more selective and potent than MAB-CHMINACA. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids, particularly in the treatment of pain, anxiety, and other neurological disorders. Additionally, there is a need for further research on the long-term effects of synthetic cannabinoids on the brain and body, as well as their potential for abuse and dependence.
Méthodes De Synthèse
MAB-CHMINACA can be synthesized by reacting 2-(3-methoxyphenyl)-1-phenylethylamine with propargyl bromide in the presence of a base such as potassium carbonate. This reaction produces the intermediate 2-(3-methoxyphenyl)-1-phenylethylpropargylamide, which is then reacted with 1-(cyclohexylmethyl)-1H-indazole-3-carboxylic acid to form MAB-CHMINACA. The synthesis of MAB-CHMINACA is relatively straightforward and can be accomplished using standard laboratory techniques.
Propriétés
IUPAC Name |
N-[2-(3-methoxyphenyl)-1-phenylethyl]but-2-ynamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-3-8-19(21)20-18(16-10-5-4-6-11-16)14-15-9-7-12-17(13-15)22-2/h4-7,9-13,18H,14H2,1-2H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGCIJFOEDAWBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CC1=CC(=CC=C1)OC)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloropyridin-3-yl)carbamothioyl]-2-methylbenzamide](/img/structure/B2365087.png)


![2-[(2-Carboxyethyl)amino]butanedioic acid](/img/structure/B2365094.png)
![(3-fluoro-4-methoxyphenyl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2365095.png)




![N-([2,3'-bipyridin]-5-ylmethyl)-4-isopropoxybenzamide](/img/structure/B2365102.png)
![[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl]phenylamine](/img/structure/B2365103.png)


![2-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2365110.png)